4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

Beschreibung

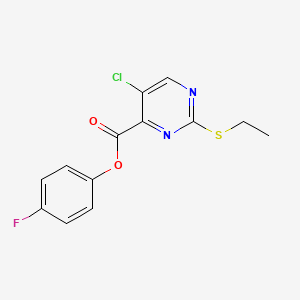

4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine-based compound characterized by a 5-chloro substituent, a 2-ethylsulfanyl group, and a 4-fluorophenyl ester moiety. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications, with substituent variations significantly influencing their physical, chemical, and biological properties.

Eigenschaften

Molekularformel |

C13H10ClFN2O2S |

|---|---|

Molekulargewicht |

312.75 g/mol |

IUPAC-Name |

(4-fluorophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C13H10ClFN2O2S/c1-2-20-13-16-7-10(14)11(17-13)12(18)19-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3 |

InChI-Schlüssel |

LGMRWBBETCWXLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4-Fluorphenyl-5-chlor-2-(ethylsulfanyl)pyrimidin-4-carboxylat umfasst typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrimidinrings: Dies kann durch eine Kondensationsreaktion zwischen geeigneten Vorläufern wie 2-Chlor-4,6-dimethoxypyrimidin und Ethylthioglycolat unter basischen Bedingungen erreicht werden.

Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet eine nucleophile aromatische Substitutionsreaktion, bei der 4-Fluorphenylboronsäure unter Verwendung einer palladiumkatalysierten Suzuki-Miyaura-Kreuzkupplung mit dem Pyrimidin-Zwischenprodukt gekoppelt wird.

Endgültige Funktionalisierung: Die Carboxylatgruppe wird durch Veresterungsreaktionen eingeführt, typischerweise unter Verwendung von Reagenzien wie Ethylchlorformiat.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung skalierbarer Reaktionsbedingungen und kontinuierlicher Durchflussverfahren umfassen.

Analyse Chemischer Reaktionen

4-Fluorphenyl-5-chlor-2-(ethylsulfanyl)pyrimidin-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Ethylsulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, unter Verwendung von Reduktionsmitteln wie Zinn(II)-chlorid oder Eisenpulver in sauren Bedingungen zu einem Amin reduziert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren für Kreuzkupplungsreaktionen, Basen wie Kaliumcarbonat für nucleophile Substitutionen und Oxidations- oder Reduktionsmittel für Funktionalisierungstransformationen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Pyrimidinderivate mit potenziellen biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

4-Fluorphenyl-5-chlor-2-(ethylsulfanyl)pyrimidin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als neuroprotektives und entzündungshemmendes Mittel untersucht.

Biologische Forschung: Es wird in Studien zur Hemmung von ER-Stress und Apoptose in neuronalen Zellen verwendet, was es zu einem Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht.

Industrielle Anwendungen: Die einzigartige chemische Struktur der Verbindung macht sie nützlich bei der Entwicklung neuer Materialien und chemischer Zwischenprodukte für verschiedene industrielle Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Fluorphenyl-5-chlor-2-(ethylsulfanyl)pyrimidin-4-carboxylat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie ATF4- und NF-kB-Proteinen. Es hemmt den NF-kB-Entzündungsweg und reduziert die Expression des ER-Chaperons BIP und des Apoptosemarkers gespaltenes Caspase-3 in menschlichen neuronalen Zellen . Dies führt zu neuroprotektiven und entzündungshemmenden Wirkungen, was es zu einem potenziellen Therapeutikum für neurodegenerative Erkrankungen macht.

Wirkmechanismus

The mechanism of action of 4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This results in neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key parameters for the target compound and its analogs:

*Estimated based on structural analogs.

Key Observations:

Ester Group Variations :

- The target compound’s 4-fluorophenyl ester contrasts with the 4-chlorophenyl and 4-methylphenyl esters in and , respectively. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine or methyl groups, which are bulkier and more lipophilic .

Sulfanyl vs. Sulfonyl Groups :

- The ethylsulfanyl (thioether) group in the target compound is less polar than the sulfonyl groups in and . This difference likely increases the target’s logP (estimated ~4.5) compared to the sulfonyl analogs (logP 3.89–4.06), suggesting higher membrane permeability but lower aqueous solubility .

The 4-fluorophenyl group in the target and enhances aromatic stability and modulates steric effects compared to non-fluorinated analogs .

Trifluoromethyl and Difluoromethyl Groups :

- Compounds with trifluoromethyl () or difluoromethyl () groups exhibit increased lipophilicity and metabolic resistance due to fluorine’s electronegativity and the strong C–F bond. These groups are absent in the target compound but highlight alternative strategies for tuning reactivity .

Functional Implications

- However, this may limit solubility in aqueous environments, necessitating formulation adjustments for drug delivery .

Oxidative Stability :

Thioethers (e.g., ethylsulfanyl) are prone to oxidation, forming sulfoxides or sulfones. In contrast, pre-existing sulfonyl groups in and are oxidation-resistant, making them more stable under physiological conditions .Stereochemical and Electronic Effects :

All compounds listed are achiral , simplifying synthesis and reducing enantiomer-specific activity concerns. The 4-fluorophenyl ester’s electron-withdrawing effect may enhance the electrophilicity of the pyrimidine ring, influencing binding to biological targets .

Biologische Aktivität

4-Fluorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following features:

- Fluorophenyl group : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Chloro and ethylsulfanyl substituents : May contribute to the modulation of biological activity through electronic and steric effects.

- Pyrimidine core : A common scaffold in many bioactive compounds, particularly in pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | PI3K pathway inhibition |

These findings suggest that derivatives of the pyrimidine scaffold can effectively inhibit tumor growth and induce apoptosis in cancer cells, although specific data for this compound remains limited.

Anti-inflammatory Activity

The compound's structural similarities with known anti-inflammatory agents indicate potential activity against inflammatory pathways. For example, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing TNF-alpha levels, which is crucial in inflammatory responses.

Mechanistic Studies

Mechanistic studies involving similar compounds have revealed that they may act through multiple pathways:

- Inhibition of Kinases : Compounds structurally related to pyrimidines often inhibit kinases involved in cell proliferation and survival.

- Apoptosis Induction : Evidence suggests that such compounds can trigger apoptosis through intrinsic pathways mediated by mitochondrial dysfunction.

Study 1: Synthesis and Evaluation

A study synthesized various pyrimidine derivatives, including those with ethylsulfanyl and fluorophenyl groups. The synthesized compounds were evaluated for their anticancer properties against several cell lines, revealing promising results for certain derivatives that warrant further investigation into their structure-activity relationships (SAR).

Study 2: In Vivo Efficacy

In vivo studies involving similar pyrimidine derivatives demonstrated significant tumor suppression in rodent models. These studies utilized various dosing regimens to establish the pharmacokinetics and pharmacodynamics of the compounds, indicating a need for further research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.